2-Methyl-2-phenyloxirane
Overview
Description
2-Methyl-2-phenyloxirane, also known as phenyloxirane, is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The molecular structure of phenyloxirane has been analyzed using ab initio vibrational spectroscopy, revealing that the plane of the phenyl ring is tilted from perpendicular to the plane of the oxirane ring . This structural feature is significant as it can influence the compound's reactivity and interactions with other molecules.
Synthesis Analysis
The synthesis of phenyloxirane derivatives has been explored in several studies. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane is synthesized from enantiopure (2S,3S)-phenylglycidol and has been used as a chiral resolution reagent for α-chiral amines . Another study reports the synthesis of 2-(phenylalkyl)oxirane-2-carboxylic acids, which exhibit hypoglycemic activity, indicating the potential medicinal applications of these compounds . Additionally, a practical procedure for the large-scale preparation of a related compound, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, has been developed, showcasing the industrial relevance of these syntheses .
Molecular Structure Analysis
The molecular structure of phenyloxirane has been extensively studied using various computational methods. Density functional theory (DFT) calculations have provided insights into the equilibrium structure of the compound, which is crucial for understanding its chemical behavior . The impact of substituents on the oxirane ring has also been investigated, demonstrating how these modifications can alter the vibrational absorption and circular dichroism spectra, as well as the physical structure of the compounds .
Chemical Reactions Analysis
Phenyloxirane and its derivatives participate in a range of chemical reactions. The ring-opening polymerization of a 2,3-disubstituted oxirane has been studied, leading to a polyether with a carbonyl–aromatic π-stacked structure . Another example is the nucleophilic ring-opening of oxazolone derivatives, which provides a pathway to synthesize various 2-phenyl-3,4-substituted oxazoles . The reactivity of methyl(trifluoromethyl)dioxirane with sulfides, which suggests the involvement of a sulfurane intermediate, also highlights the diverse reactivity of oxirane compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenyloxirane derivatives are influenced by their molecular structure. The study of vibrational spectroscopy in solution has provided valuable information about the structure and behavior of phenyloxirane . The synthesis and study of phenylalkyloxirane-2-carboxylic acids have revealed that specific substituents and chain lengths can significantly affect the biological activity of these compounds . Furthermore, the absolute configuration of methyl-substituted phenyloxiranes has been determined through a combined experimental and theoretical approach, which is essential for understanding the properties and potential applications of these molecules .
Scientific Research Applications
Diastereoselective Friedel-Crafts Cyclization Reactions
2-Methyl-2-phenyloxirane demonstrates significant potential in diastereoselective Friedel-Crafts cyclization reactions. Mühlthau and Bach (2005) found that 2-phenethyl-3-phenyloxirane underwent Bronsted or Lewis acid-promoted Friedel-Crafts cycloalkylations with almost perfect diastereoselectivity (Mühlthau & Bach, 2005).
Ring-Opening on Oxide Catalysts
Research by Molnár, Bucsi, and Bartók (1991) explored the rearrangement of cis- and trans-2-methyl-3-phenyloxiranes on various oxide catalysts. Their work demonstrated high selectivities in the formation of 1-phenyl-2-propanone and 2-phenylpropanal, through selective fission of the benzyl C-O bond (Molnár, Bucsi, & Bartók, 1991).
Epoxide Reactions with Diborane
The study of epoxide reactions with diborane has been enhanced by examining sterically crowded styrene epoxides, including 2-methyl-2-phenyloxirane. Marshall and Prager (1977) found that these epoxides, when reacted with diborane, led to various products, highlighting the compound's reactivity and potential applications (Marshall & Prager, 1977).
Synthesis of 1,1-Dimethoxy-2-phenylpropane
Hájek, Kacer, and Červený (2002) presented a three-step synthesis of 1,1-dimethoxy-2-phenylpropane using 2-methyl-2-phenyloxirane. Their research highlighted the importance of 2-methyl-2-phenyloxirane in synthesizing compounds for potential use in the food industry (Hájek, Kacer, & Červený, 2002).
Vinylogous Mannich-type Reactions
Lautens, Tayama, and Nguyen (2004) demonstrated the first synthetic application of 2-methyl-2-vinyloxirane in direct vinylogous Mannich-type reactions, proving its utility as an intermediate in the synthesis of complex organic compounds (Lautens, Tayama, & Nguyen, 2004).
Safety And Hazards
properties
IUPAC Name |
2-methyl-2-phenyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXPNWXSFCODDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880779 | |
Record name | oxirane, 2-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-phenyloxirane | |
CAS RN |
2085-88-3 | |
Record name | α-Methylstyrene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2085-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cumene, alpha,beta-epoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002085883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylpropene oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylpropene oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | oxirane, 2-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-2-PHENYLOXIRANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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